N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group, a chlorophenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring through a cyclization reaction. This is followed by the introduction of the chlorophenyl group via a substitution reaction. The methylsulfonyl group is then added through a sulfonation reaction. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Advanced techniques such as continuous flow chemistry and automated synthesis may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as N-bromosuccinimide (NBS).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with other similar compounds, such as:
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with different functional groups, leading to distinct biological activities.
N-(3-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide: Contains a triazole ring, which imparts different chemical properties and applications.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Features an indole ring, resulting in unique biological activities.
Properties
Molecular Formula |
C17H17ClN2O4S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11-6-7-15-14(8-11)20(25(2,22)23)10-16(24-15)17(21)19-13-5-3-4-12(18)9-13/h3-9,16H,10H2,1-2H3,(H,19,21) |
InChI Key |
VMNCWAUBPXZFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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